- Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response SyndromeOxidations with cerium(IV) sulfate: intramolecular cyclization of N-benzyl-β-amino ketones yielding 4-benzoyl-1,2,3,4-tetrahydroisoquinolinesJournal of Medicinal Chemistry, 2017, 60(3), 972-986,
Cas no 94-64-4 ((2-chlorophenyl)methyl(methyl)amine)

94-64-4 structure
Nome del prodotto:(2-chlorophenyl)methyl(methyl)amine
(2-chlorophenyl)methyl(methyl)amine Proprietà chimiche e fisiche
Nomi e identificatori
-
- (2-Chlorophenyl)-N-methylmethanamine
- 2-chloro-n-methyl-benzenemethanamin
- Benzenemethanamine, 2-chloro-N-methyl-
- N-(2-CHLOROBENZYL)-N-METHYLAMINE
- O-CHLORO-N-METHYLBENZYLAMINE
- N(O-CHLOROBENZYL)METHYLAMINE
- N-ETHYL-O-CHLOROBENZYLAMINE
- TIMTEC-BB SBB010370
- AKOS BC-2744
- (2-CHLORO-BENZYL)-METHYL-AMINE
- 2-CHLORO-N-METHYLBENZYLAMINE
- N-Methyl-2-chlorobenzylamine
- 2-Chlorobenzylmethylamine
- 1-(2-chlorophenyl)-N-methylmethanamine
- [(2-chlorophenyl)methyl](methyl)amine
- [(2-chlorophenyl)methyl]methylamine
- 1-(2-chlorophenyl)-N-methyl-methanamine
- 2-chlorobenzyl-N-methylamine
- KSC487O1B
- 2-ch
- 2-Chloro-N-methylbenzenemethanamine (ACI)
- Benzylamine, o-chloro-N-methyl- (7CI, 8CI)
- (2-Chlorobenzyl)methylamine
- Methyl((2-chlorophenyl)methyl)amine
- N-2-Chlorobenzylmethylamine
- N-Methyl-o-chlorobenzylamine
- (2-chlorophenyl)methyl(methyl)amine
- SCHEMBL296089
- EINECS 202-350-1
- NCGC00374049-01
- MFCD00013627
- 2-chloro-N-methylbenzyl amine
- 2-Chloro-N-methylbenzylamine, 97%
- DB-000147
- CS-0151001
- DTXSID6059106
- AKOS000263898
- SY023323
- EN300-07493
- BP-10621
- NS00040410
- Z56955956
- AS-31408
- 94-64-4
- CHEMBL1178182
-
- MDL: MFCD00013627
- Inchi: 1S/C8H10ClN/c1-10-6-7-4-2-3-5-8(7)9/h2-5,10H,6H2,1H3
- Chiave InChI: DIWGZVQKFSFNLH-UHFFFAOYSA-N
- Sorrisi: ClC1C(CNC)=CC=CC=1
Proprietà calcolate
- Massa esatta: 155.050177g/mol
- Carica superficiale: 0
- XLogP3: 1.9
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 1
- Conta legami ruotabili: 2
- Massa monoisotopica: 155.050177g/mol
- Massa monoisotopica: 155.050177g/mol
- Superficie polare topologica: 12Ų
- Conta atomi pesanti: 10
- Complessità: 95.3
- Conta atomi isotopi: 0
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Conteggio di unità legate in modo Covalent: 1
- Conta Tautomer: niente
- Carica superficiale: 0
Proprietà sperimentali
- Colore/forma: Non determinato
- Densità: 1.110 g/mL at 25 °C(lit.)
- Punto di fusione: 0°C
- Punto di ebollizione: 225-226 °C(lit.)
- Punto di infiammabilità: Fahrenheit: 208,4 ° f
Celsius: 98 ° c - Indice di rifrazione: n20/D 1.5430(lit.)
- PSA: 12.03000
- LogP: 2.45030
- Sensibilità: Air Sensitive
- Solubilità: Non determinato
(2-chlorophenyl)methyl(methyl)amine Informazioni sulla sicurezza
-
Simbolo:
- Parola segnale:Danger
- Dichiarazione di pericolo: H302-H315-H318-H335
- Dichiarazione di avvertimento: P261-P280-P305+P351+P338
- Numero di trasporto dei materiali pericolosi:2735
- WGK Germania:3
- Codice categoria di pericolo: 22-37/38-41
- Istruzioni di sicurezza: S26-S36
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- TSCA:Yes
- Frasi di rischio:R22; R37/38; R41
(2-chlorophenyl)methyl(methyl)amine Dati doganali
- CODICE SA:2921499090
- Dati doganali:
Codice doganale cinese:
2921499090Panoramica:
2921499090 Altre monoammine e derivati aromatici e loro sali. IVA:17,0% Tasso di rimborso fiscale:9,0% Condizioni regolamentari:niente Tariffa MFN:6,5% Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2921499090 altre monoammine aromatiche e loro derivati; IVA:17,0% Tasso di sconto fiscale:9,0% Condizioni di supervisione:nessuna tariffa MFN:6,5% Tariffa generale:30,0%
(2-chlorophenyl)methyl(methyl)amine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
abcr | AB352843-1 g |
2-Chloro-N-methylbenzylamine, 97%; . |
94-64-4 | 97% | 1g |
€112.00 | 2023-04-26 | |
Fluorochem | 060304-5g |
2-Chloro-benzyl)-methyl-amine |
94-64-4 | 97% | 5g |
£95.00 | 2022-03-01 | |
Fluorochem | 060304-25g |
2-Chloro-benzyl)-methyl-amine |
94-64-4 | 97% | 25g |
£294.00 | 2022-03-01 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H54680-1g |
2-Chloro-N-methylbenzylamine, 97% |
94-64-4 | 97% | 1g |
¥631.00 | 2023-04-10 | |
Apollo Scientific | OR40030-5g |
2-Chloro-N-methylbenzylamine |
94-64-4 | 98+% | 5g |
£49.00 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N73010-5g |
2-Chloro-N-methylbenzylamine |
94-64-4 | 5g |
¥888.0 | 2021-09-04 | ||
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 126853-1G |
(2-chlorophenyl)methyl(methyl)amine |
94-64-4 | 97% | 1G |
¥492.67 | 2022-02-24 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG771-50mg |
(2-chlorophenyl)methyl(methyl)amine |
94-64-4 | 95% | 50mg |
¥63.0 | 2024-07-21 | |
eNovation Chemicals LLC | D912173-5g |
2-Chloro-N-methylbenzylamine |
94-64-4 | 95% | 5g |
$240 | 2023-09-02 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FG771-200mg |
(2-chlorophenyl)methyl(methyl)amine |
94-64-4 | 95% | 200mg |
¥145.0 | 2022-07-28 |
(2-chlorophenyl)methyl(methyl)amine Metodo di produzione
Synthetic Routes 1
Condizioni di reazione
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 30 min, rt
1.2 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium borohydride ; 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
1.2 1 h, rt; rt → 0 °C
1.3 Reagents: Sodium borohydride ; 0 °C; 1 h, 0 °C; 0 °C → rt; 2 h, rt
1.1 Reagents: Sodium cyanoborohydride Solvents: Methanol
1.2 Reagents: Hydrochloric acid Solvents: Water
Riferimento
Synthetic Routes 2
Condizioni di reazione
1.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 - 5 °C; 20 h, rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Cholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-onesBioorganic & Medicinal Chemistry, 2007, 15(1), 575-585,
Synthetic Routes 3
Synthetic Routes 4
Condizioni di reazione
Riferimento
- Benzylamines: synthesis and evaluation of antimycobacterial propertiesNeuropharmacological investigation of N-benzylsulfamidesJournal of Medicinal Chemistry, 1984, 27(9), 1111-18,
Synthetic Routes 5
Condizioni di reazione
1.1 Solvents: Methanol ; 60 min, 80 °C; cooled
1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K
1.2 Reagents: Hydrogen ; 20 h, 1.2 MPa, 343 K
Riferimento
- Reductive imino-pinacol coupling reaction of halogenated aromatic imines and iminium ions catalyzed by precious metal catalysts using hydrogenJournal of Catalysis, 2021, 400, 103-113,
Synthetic Routes 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid , Sodium cyanoborohydride Solvents: Methanol
1.1 Reagents: Hydrochloric acid , Sodium cyanoborohydride Solvents: Methanol
1.1 Solvents: Ethanol , Water ; 40 °C; 2 h, 0 - 5 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 - 5 °C; 20 h, rt
2.2 Reagents: Water ; rt
1.1 Reagents: Hydrochloric acid , Sodium cyanoborohydride Solvents: Methanol
1.1 Solvents: Ethanol , Water ; 40 °C; 2 h, 0 - 5 °C
2.1 Reagents: Sodium borohydride Solvents: Ethanol ; 0 - 5 °C; 20 h, rt
2.2 Reagents: Water ; rt
Riferimento
- Reductive aminations of carbonyl compounds with borohydride and borane reducing agentsSynthesis of 2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinolin-4-ol derivatives by a novel insertion reaction of arylnickel complexesCholinesterase inhibitors: SAR and enzyme inhibitory activity of 3-[ω-(benzylmethylamino)alkoxy]xanthen-9-onesOrganic Reactions (Hoboken, 2002, 29(5), 957-65,
(2-chlorophenyl)methyl(methyl)amine Raw materials
(2-chlorophenyl)methyl(methyl)amine Preparation Products
(2-chlorophenyl)methyl(methyl)amine Letteratura correlata
-
1. Titanium complexes of bis(1°-amido)cyclodiphosph(III)azanes and bis(1°-amido)cyclodiphosph(V)azanes: facial versus lateral coordinationDaniel F. Moser,Christopher J. Carrow,Lothar Stahl,Richard J. Staples J. Chem. Soc. Dalton Trans. 2001 1246
-
Andrew D. Burrows,Ross W. Harrington,Mary F. Mahon,Simon J. Teat CrystEngComm 2005 7 388
-
Keith Izod,Peter Evans,Paul G. Waddell Chem. Commun. 2018 54 2526
-
Masoud Mirzaei,Hossein Eshtiagh-Hosseini,Antonio Bauzá,Sara Zarghami,Pablo Ballester,Joel T. Mague,Antonio Frontera CrystEngComm 2014 16 6149
-
Masoud Mirzaei,Hossein Eshtiagh-Hosseini,Antonio Bauzá,Sara Zarghami,Pablo Ballester,Joel T. Mague,Antonio Frontera CrystEngComm 2014 16 6149
94-64-4 ((2-chlorophenyl)methyl(methyl)amine) Prodotti correlati
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94-64-4)(2-chlorophenyl)methyl(methyl)amine

Purezza:99%/99%
Quantità:5g/25g
Prezzo ($):262.0/811.0